

theoretical studies of 4-Phenoxybenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982

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An In-Depth Technical Guide to the Theoretical and Computational Elucidation of **4-Phenoxybenzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Experiment and Theory

In the landscape of modern molecular sciences, the synthesis of a novel compound is merely the prologue. The true narrative of its potential unfolds through a meticulous characterization of its structural, electronic, and reactive properties. **4-Phenoxybenzene-1,2-diamine**, a molecule of significant interest in materials science and medicinal chemistry, is a case in point. While its synthesis and basic applications are documented, a comprehensive understanding of its quantum mechanical nature remains largely uncharted territory in readily available literature. This guide, therefore, takes a dual approach: it first consolidates the established knowledge of this compound and then, more critically, provides a robust framework for its theoretical investigation. By wedging experimental data with computational foresight, we can unlock a deeper, more predictive understanding of this versatile molecule.

Part 1: Foundational Profile of 4-Phenoxybenzene-1,2-diamine

4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic compound with the chemical formula $C_{12}H_{12}N_2O$.^{[1][2][3]} Its structure is characterized by a

benzene ring substituted with two adjacent amino groups and a phenoxy group, a unique arrangement that imparts a rich and complex chemical personality.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of any theoretical study. These parameters not only inform the choice of computational methods but also serve as benchmarks for validating theoretical predictions.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[2] [4]
Molecular Weight	200.24 g/mol	[1] [2]
CAS Number	13940-96-0	[2] [4]
Physical Form	Solid	[5]
IUPAC Name	4-phenoxybenzene-1,2-diamine	[2]
SMILES	C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N	[2]
InChIKey	FJVIHKXPLPDSV-UHFFFAOYSA-N	[2]

Synthesis and Reactivity

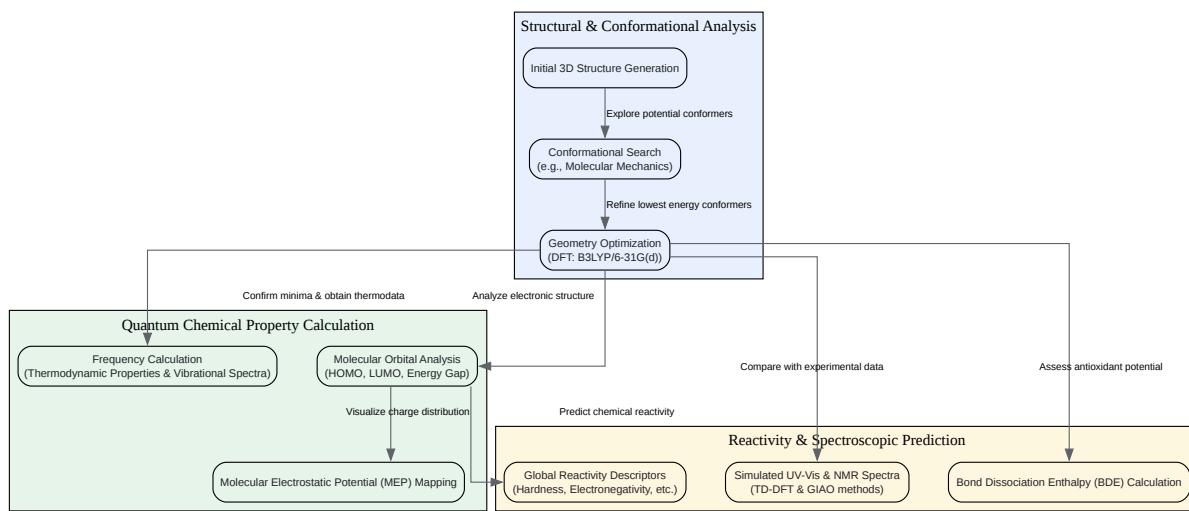
The synthesis of **4-Phenoxybenzene-1,2-diamine** can be achieved through established organic chemistry reactions, such as the coupling of phenol and aniline under alkaline conditions or through nucleophilic aromatic substitution.[\[1\]](#)[\[3\]](#) The reactivity of this molecule is largely dictated by the interplay of its functional groups. The ortho-diamine moiety is a well-known precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[\[1\]](#) The amino groups are potent electron-donating groups, activating the aromatic ring towards electrophilic substitution.[\[1\]](#) Conversely, these same groups are susceptible to oxidation, potentially forming quinone-like structures.[\[1\]](#)

Part 2: A Proposed Framework for the Theoretical Investigation of 4-Phenoxybenzene-1,2-diamine

While direct and extensive theoretical studies on **4-Phenoxybenzene-1,2-diamine** are not widely published, the principles of computational chemistry and existing research on analogous compounds provide a clear roadmap for a comprehensive in-silico analysis.^[6] This section outlines a detailed workflow, explaining the rationale behind each computational step.

Computational Workflow: From Structure to Reactivity

The following diagram illustrates a logical workflow for the theoretical characterization of **4-Phenoxybenzene-1,2-diamine**.

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Sources

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